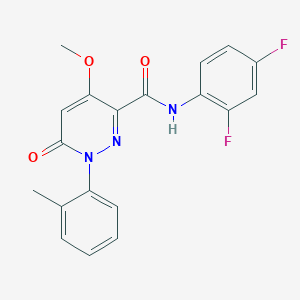
4-methyl-3-(pyrrolidin-1-ylmethyl)-4H-1,2,4-triazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “4-methyl-3-(pyrrolidin-1-ylmethyl)-4H-1,2,4-triazole” is a complex organic molecule. It contains a triazole ring, which is a type of heterocyclic compound. The triazole ring is substituted with a methyl group at the 4-position and a pyrrolidin-1-ylmethyl group at the 3-position .
Molecular Structure Analysis
The molecular structure of this compound would likely be determined by techniques such as X-ray crystallography, NMR spectroscopy, or mass spectrometry .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the electron-donating and electron-withdrawing groups present in the molecule. The triazole ring is a common motif in click chemistry, and may undergo reactions with alkynes .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its structure. For example, the presence of a triazole ring could potentially increase its stability and make it more resistant to degradation .科学的研究の応用
Plant Growth and Agriculture
4-methyl-3-(pyrrolidin-1-ylmethyl)-4H-1,2,4-triazole derivatives, as part of triazole compounds, have been utilized in agricultural and horticultural applications, primarily as plant growth retardants. These compounds act as inhibitors of specific cytochrome P-450 dependent monooxygenases, allowing for insights into the regulation of terpenoid metabolism, which is closely related to phytohormones and sterols. This regulation affects critical plant processes such as cell division, cell elongation, and senescence, making these compounds valuable tools in physiological research (Grossmann, 1990).
Corrosion Inhibition
Research into 4H-1,2,4-triazole derivatives, including those with structures similar to this compound, has shown significant potential in corrosion inhibition, particularly for the protection of mild steel in acidic environments. These compounds exhibit high inhibition efficiency due to their ability to adsorb onto metal surfaces, effectively protecting them from corrosion. This characteristic is primarily attributed to the presence of specific substituents within the inhibitor molecule, which influence their efficiency (Bentiss et al., 2007).
Antimicrobial and Antioxidant Activities
Triazole derivatives, including this compound, have been synthesized and evaluated for their antimicrobial and antioxidant activities. These compounds, particularly those with a pyridyl moiety, have shown promising antibacterial activity against various human pathogenic microorganisms and significant antioxidant activity. The structural features of these derivatives, such as the presence of a 3-pyridyl or 4-pyridyl moiety, play a crucial role in their biological activities, with variations in these structures affecting their effectiveness (Tay et al., 2022).
Synthesis and Drug Development
The core motif of 1,2,4-triazoles, including the 4-methyl-3-(pyrrolidin-1-ylmethyl) variant, is integral in the development of various clinical drugs due to their significant biological activities. These activities are attributed to the compounds' hydrogen bonding capabilities, solubility, dipole character, and structural rigidity. The synthesis of N-substituted pyrrolidine derivatives bearing a 1,2,4-triazole ring has led to the development of compounds with potential applications in various therapeutic areas, including antiviral, anticancer, and anxiolytic treatments (Prasad et al., 2021).
作用機序
将来の方向性
特性
IUPAC Name |
4-methyl-3-(pyrrolidin-1-ylmethyl)-1,2,4-triazole |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N4/c1-11-7-9-10-8(11)6-12-4-2-3-5-12/h7H,2-6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITMYBBYHLAJHOZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NN=C1CN2CCCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

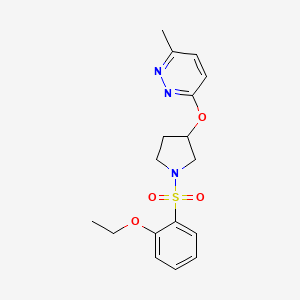

![N-(4-(benzo[d]oxazol-2-yl)phenyl)-3-((4-chlorophenyl)sulfonyl)propanamide](/img/structure/B2862917.png)
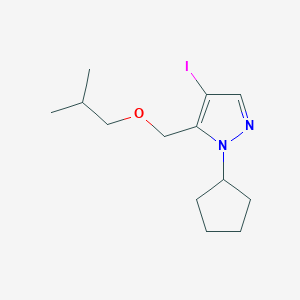


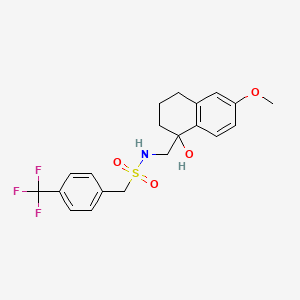
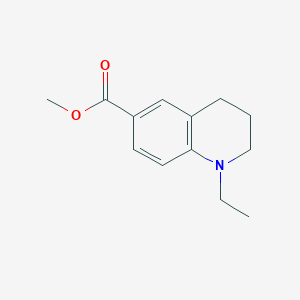

![2-(4-Formylphenoxy)acetic acid [2-(4-methylanilino)-4-thiazolyl]methyl ester](/img/structure/B2862927.png)
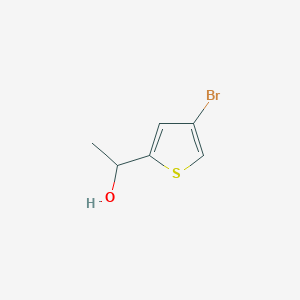
![2-({3-oxo-2-[3-oxo-3-(4-phenylpiperazin-1-yl)propyl]-2H,3H-imidazo[1,2-c]quinazolin-5-yl}sulfanyl)-N-[(oxolan-2-yl)methyl]acetamide](/img/structure/B2862930.png)
![1-{2-[5-chloro-3-methyl-1-(2-methylpropyl)-1H-pyrazol-4-yl]pyrrolidin-1-yl}prop-2-en-1-one](/img/structure/B2862931.png)
